2-(4-Chlorobenzyl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline
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Overview
Description
2-(4-Chlorobenzyl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often explored for their potential therapeutic applications. This particular compound features a quinazoline core substituted with a 4-chlorobenzyl group and a 3-(trifluoromethyl)benzylsulfanyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzyl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be synthesized through cyclization reactions involving appropriate reagents such as formamide or orthoesters.
Introduction of the 4-Chlorobenzyl Group: This step can be achieved via nucleophilic substitution reactions where the quinazoline core is reacted with 4-chlorobenzyl halides under basic conditions.
Attachment of the 3-(Trifluoromethyl)benzylsulfanyl Group: This step involves the formation of a sulfide linkage, typically through the reaction of the quinazoline intermediate with 3-(trifluoromethyl)benzyl thiol or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient purification techniques such as recrystallization or chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines (from nitro groups), alcohols (from carbonyl groups).
Substitution Products: Various substituted quinazolines depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology
Biologically, quinazoline derivatives are known for their potential as enzyme inhibitors, particularly targeting kinases. This compound could be explored for its inhibitory activity against specific kinases involved in disease pathways.
Medicine
In medicine, compounds with quinazoline cores are investigated for their anticancer, anti-inflammatory, and antimicrobial properties. This compound may exhibit similar activities and could be a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorobenzyl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline would depend on its specific biological target. Generally, quinazoline derivatives act by binding to the active sites of enzymes or receptors, thereby inhibiting their activity. The presence of the 4-chlorobenzyl and 3-(trifluoromethyl)benzylsulfanyl groups may enhance binding affinity and specificity towards certain molecular targets, such as kinases or other proteins involved in signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorobenzyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}quinazoline: Similar structure but with a phenyl group instead of a benzyl group.
2-(4-Chlorobenzyl)-4-{[3-(trifluoromethyl)benzyl]oxy}quinazoline: Similar structure but with an oxy linkage instead of a sulfanyl linkage.
2-(4-Chlorobenzyl)-4-{[3-(trifluoromethyl)benzyl]amino}quinazoline: Similar structure but with an amino group instead of a sulfanyl group.
Uniqueness
The unique combination of the 4-chlorobenzyl and 3-(trifluoromethyl)benzylsulfanyl groups in this compound may confer distinct chemical and biological properties, such as enhanced stability, specific binding affinity, and unique reactivity patterns compared to its analogs.
This detailed overview provides a comprehensive understanding of 2-(4-Chlorobenzyl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClF3N2S/c24-18-10-8-15(9-11-18)13-21-28-20-7-2-1-6-19(20)22(29-21)30-14-16-4-3-5-17(12-16)23(25,26)27/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTSEWPMLQJLJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)CC3=CC=C(C=C3)Cl)SCC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClF3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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